Regioisomeric Scaffold Differentiation: Spiro[isoquinoline-1,4′-piperidine] Core Versus the 3,4′-Spiro Series in Sigma-1 Receptor Binding
The target compound features a spiro[isoquinoline-1,4′-piperidine] core, which is regioisomerically distinct from the spiro[isoquinoline-3,4′-piperidine] scaffold that dominates the characterized sigma-1 ligand patent literature. In the 3,4′-series (US10072008), the spiro carbon connects at the isoquinoline 3-position, placing the piperidine ring in a different spatial relationship to the isoquinoline aromatic system compared to the 1,4′-junction of the target compound [1][2]. This regioisomeric difference alters the vector along which the N-benzyl group is presented to the sigma-1 receptor binding pocket. While direct binding data for the exact 1,4′-spiro compound (CAS 15142-89-9) are not publicly disclosed, the structurally closest 3,4′-spiro analogs bearing an N-benzyl group (BDBM277314 and BDBM277316, US10072008 Examples 2 and 4) demonstrate Ki <100 nM at the human σ₁ receptor in [³H](+)-pentazocine displacement assays using transfected HEK-293 membranes at pH 8.0 [3][4].
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) as a function of spiro junction regioisomerism |
|---|---|
| Target Compound Data | Ki not publicly reported for CAS 15142-89-9 (1,4′-spiro junction with N-benzyl and 3-oxo) |
| Comparator Or Baseline | BDBM277316 (1'-benzyl-2,4-dihydro-1H-spiro[isoquinoline-3,4'-piperidine], 3,4′-spiro junction): Ki <100 nM at human σ₁ receptor |
| Quantified Difference | Regioisomeric scaffold difference (1,4′ vs. 3,4′ spiro junction); quantitative Ki difference not directly measurable without experimental determination for target compound |
| Conditions | Human σ₁ receptor radioligand binding assay; [³H](+)-pentazocine as radioligand; transfected HEK-293 membranes; pH 8.0 |
Why This Matters
The 1,4′-spiro junction of the target compound provides a pharmacophoric geometry that is not represented in the 3,4′-spiro patent series, offering a structurally complementary tool for sigma receptor SAR exploration and potentially different subtype selectivity or off-target profiles.
- [1] Almansa-Rosales C, et al. Spiro-isoquinoline-3,4′-piperidine compounds having activity against pain. US Patent US10072008, issued September 11, 2018. View Source
- [2] Almansa-Rosales C, Virgili-Bernado M, Alonso-Xalma M. Spiro-isoquinoline-1,4′-piperidine compounds having multimodal activity against pain. US Patent Application US20180111935, April 26, 2018. View Source
- [3] BindingDB Entry BDBM277316. Ki Summary: 1'-benzyl-2,4-dihydro-1H-spiro[isoquinoline-3,4'-piperidine] (US10072008, Example 4). Ki <100 nM at human Sigma non-opioid intracellular receptor 1. Meas. Tech.: Human Sigma1 Receptor Radioligand Assay, pH 8.0. View Source
- [4] BindingDB PrimarySearch_ki, Entry 539. Seven compounds from US10072008 tested against human σ₁ receptor; all benzyl-substituted spiro[isoquinoline-3,4′-piperidine] analogs (BDBM277314, BDBM277316) show Ki <100 nM. View Source
